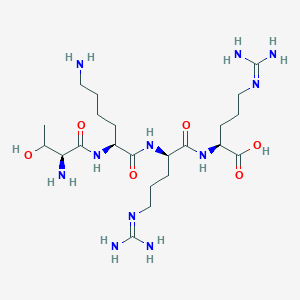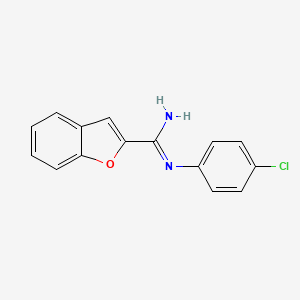![molecular formula C11H20O3 B14454120 Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate CAS No. 72887-20-8](/img/structure/B14454120.png)
Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This particular compound features a cyclohexane ring with a methoxy group and a propanoate ester group, making it a unique structure within the ester category.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate typically involves the esterification of 3-[(1S,2R)-2-methoxycyclohexyl]propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions . The reaction can be represented as follows:
3-[(1S,2R)-2-methoxycyclohexyl]propanoic acid+methanolH2SO4Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 3-[(1S,2R)-2-methoxycyclohexyl]propanoic acid and methanol.
Reduction: 3-[(1S,2R)-2-methoxycyclohexyl]propanol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then interact with biological pathways . The methoxy group can also influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the cyclohexane ring.
Ethyl propanoate: Another ester with a propanoate group but different alkyl substituents.
Methyl butyrate: An ester with a butyrate group, commonly found in fruit fragrances.
Uniqueness
Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate is unique due to its cyclohexane ring and methoxy substituent, which confer distinct chemical and physical properties. These structural features can influence its reactivity, biological activity, and applications in various fields.
Propiedades
Número CAS |
72887-20-8 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate |
InChI |
InChI=1S/C11H20O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |
Clave InChI |
FIVGNUMMSHPWHT-VHSXEESVSA-N |
SMILES isomérico |
CO[C@@H]1CCCC[C@H]1CCC(=O)OC |
SMILES canónico |
COC1CCCCC1CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



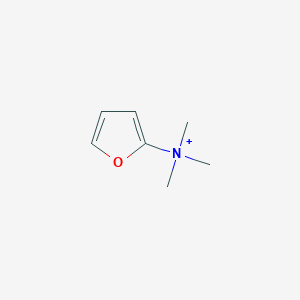
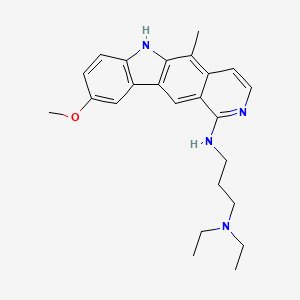
![9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane](/img/structure/B14454048.png)
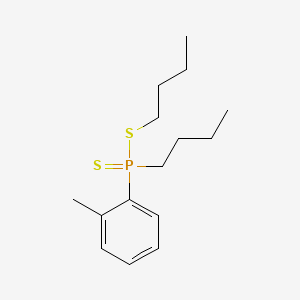
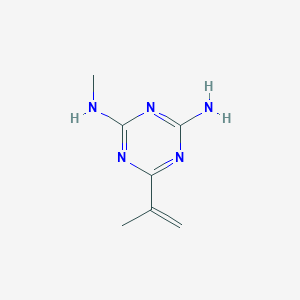

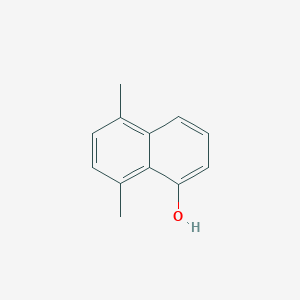
![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
